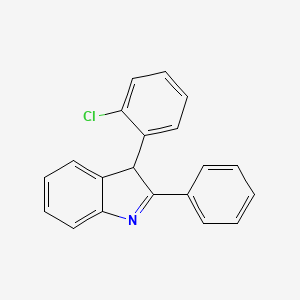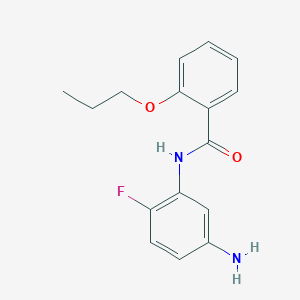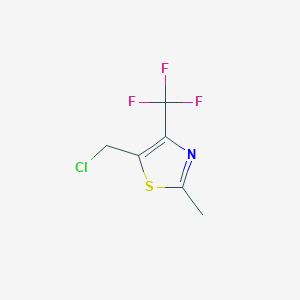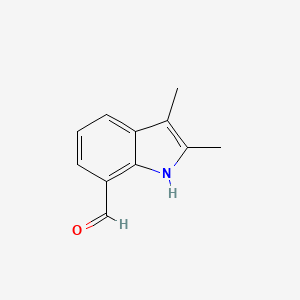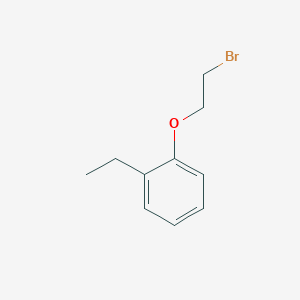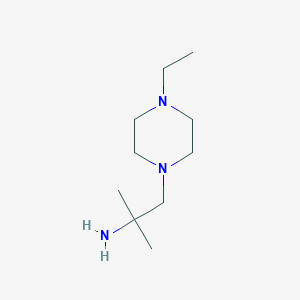
Quinoline, 6-bromo-2-ethenyl-
Übersicht
Beschreibung
Quinoline, 6-bromo-2-ethenyl- (also known as 6-bromo-2-ethenylquinoline or 6-bromo-2-ethenyl-1,4-dihydroquinoline) is an organic compound belonging to the quinoline family. It is an aromatic heterocyclic compound with a six-membered ring containing two nitrogen atoms. It has a molecular formula of C10H7BrN and a molecular weight of 214.09 g/mol. 6-bromo-2-ethenylquinoline is a colorless to pale yellow liquid with a faint odor. It has a melting point of -50 °C and a boiling point of 175-177 °C.
Wissenschaftliche Forschungsanwendungen
Facile Synthesis and Extended Applications
A study highlights the visible-light-induced radical bromination of ethyl 6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate, leading to a monobromo product with improved yield. This product is used for synthesizing symmetrical 2-quinolylmethoxyphenyl-containing diethers via the Williamson reaction, showcasing a method for creating complex organic molecules (Yang Li, 2015).
Anticancer Potential
Quinoline derivatives, including 6-bromo variants, have been evaluated for anticancer activity . Specific compounds demonstrated significant antiproliferative activity against various cancer cell lines, indicating their potential as leads in anticancer drug development (Tuğba Kul Köprülü et al., 2018).
Structural and Optical Properties
Research into 4H-pyrano[3,2-c]quinoline derivatives has explored their structural and optical properties , vital for applications in materials science. These compounds exhibit significant photovoltaic properties, suggesting their utility in organic–inorganic photodiode fabrication (H. Zeyada et al., 2016).
Antimicrobial and Antimalarial Agents
Novel 6-bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinoline derivatives have been synthesized and screened for antimicrobial and antimalarial activities . These compounds show promising results, emphasizing the role of quinoline derivatives in developing new therapeutic agents (Y. Parthasaradhi et al., 2015).
Nonlinear Optical (NLO) Research
Quinoline-based derivatives have been studied for their nonlinear optical properties , a key area in developing advanced materials for optical technologies. The research combines synthetic chemistry with computational studies to understand and enhance these properties (M. Khalid et al., 2019).
Antituberculosis Drug Development
A specific derivative, 6-bromo-3-[2-(6-bromo-2-methoxyquinolin-3-yl)-1,2-diphenylethyl]-2-methoxyquinoline, has been synthesized as a potential anti-TB drug . This highlights the application of quinoline derivatives in targeting infectious diseases (Sun Tie-min, 2009).
Eigenschaften
IUPAC Name |
6-bromo-2-ethenylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN/c1-2-10-5-3-8-7-9(12)4-6-11(8)13-10/h2-7H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALTPIUQFSRSCRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC2=C(C=C1)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoline, 6-bromo-2-ethenyl- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-Deoxy-b-D-ribofuranosyl)-2,3,8,9-tetrahydro-7-oxa-2,3,5,6-tetraazabenz[cd]azulen-4-amine](/img/structure/B1437122.png)
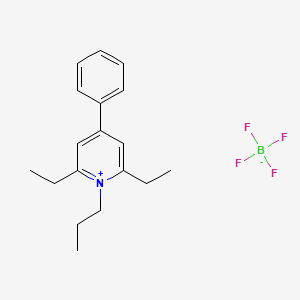
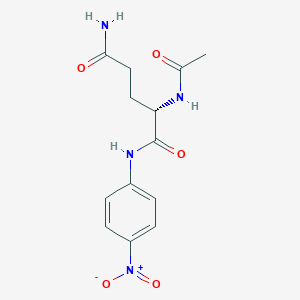
![(3AR,4S,4aS,7aS,8S,8aS)-2,2,6,6-tetramethylhexahydrobenzo[1,2-d:4,5-d']bis([1,3]dioxole)-4,8-diyl dibutyrate](/img/structure/B1437129.png)
![2-amino-3-hydroxy-N-[(2,3,4-trihydroxyphenyl)methylideneamino]propanamide;hydrochloride](/img/structure/B1437131.png)
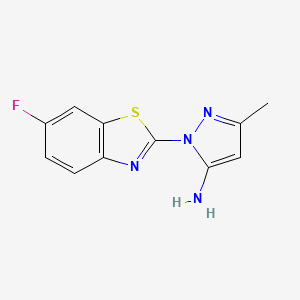
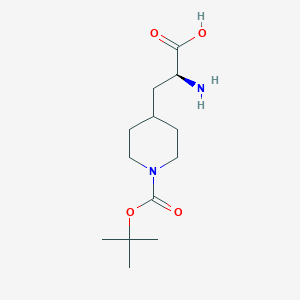
![(2S)-2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-3-methylbutanoic acid](/img/structure/B1437134.png)
